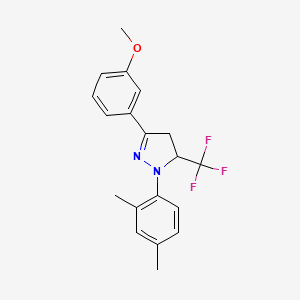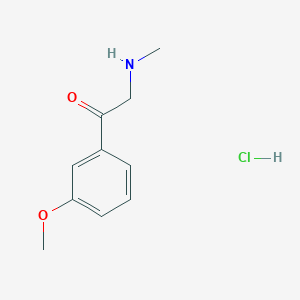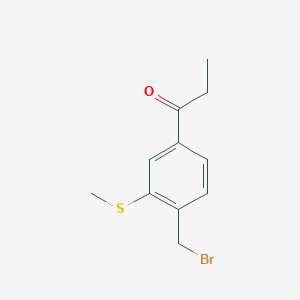![molecular formula C10H12N2O2 B14048548 [2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)
[2,2'-Bifuran]-5,5'-diyldimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bifuran]-5,5’-diyldimethanamine is an organic compound characterized by the presence of two furan rings connected through a methylene bridge at the 5,5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bifuran]-5,5’-diyldimethanamine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the reaction of 5-bromofuran-2-carbaldehyde with an amine under catalytic conditions. The reaction conditions often include the use of solvents like dioxane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of [2,2’-Bifuran]-5,5’-diyldimethanamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bifuran]-5,5’-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan rings, using reagents like sodium hydride
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce furan-2,5-dimethanol derivatives.
Scientific Research Applications
[2,2’-Bifuran]-5,5’-diyldimethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [2,2’-Bifuran]-5,5’-diyldimethanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,2’-bifuran: A related compound with similar structural features but different reactivity and applications.
5,5’-Dibuthoxy-2,2′-bifuran: Known for its antibacterial activity.
Dimethyl 2,2′-bifuran-5,5′-dicarboxylate: Used in the synthesis of bioplastics.
Uniqueness
[2,2’-Bifuran]-5,5’-diyldimethanamine is unique due to its specific methylene bridge connecting the furan rings, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[5-[5-(aminomethyl)furan-2-yl]furan-2-yl]methanamine |
InChI |
InChI=1S/C10H12N2O2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-4H,5-6,11-12H2 |
InChI Key |
SBSWYDYBTUKGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=C(O2)CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)


![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)



